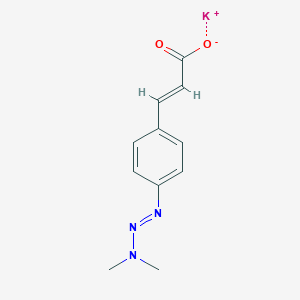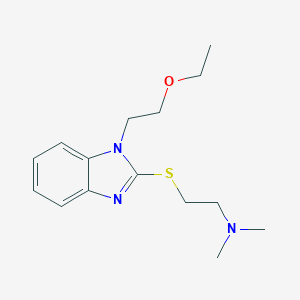
(E)-2-Amino-3,4,14-trihydroxy-2-hydroxymethyleicos-6-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Amino-3,4,14-trihydroxy-2-hydroxymethyleicos-6-enoic acid, commonly known as AT-56, is a bioactive lipid mediator that has gained attention in scientific research due to its potential therapeutic applications. This molecule is a member of the eicosanoid family and is derived from arachidonic acid, a polyunsaturated fatty acid found in cell membranes. AT-56 has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
AT-56 exerts its effects through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a transcription factor that regulates the expression of genes involved in inflammation, lipid metabolism, and cell proliferation. AT-56 binds to PPARγ and activates its transcriptional activity, leading to the downstream effects observed in studies.
Biochemical and Physiological Effects
AT-56 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, AT-56 has been shown to regulate lipid metabolism, improve insulin sensitivity, and promote neuronal survival. These effects make AT-56 a potential candidate for the treatment of metabolic disorders such as diabetes and neurodegenerative diseases such as Alzheimer's.
Advantages and Limitations for Lab Experiments
One advantage of using AT-56 in lab experiments is its specificity for PPARγ. This allows researchers to study the effects of PPARγ activation without the confounding effects of other signaling pathways. However, one limitation of using AT-56 is its instability in aqueous solutions. This can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on AT-56. One area of interest is the development of new drugs based on AT-56's structure. Researchers could modify the molecule to improve its stability and potency, or to target specific diseases or pathways.
Another area of interest is the study of AT-56's effects on the gut microbiome. Recent research has shown that the gut microbiome plays a critical role in regulating inflammation and metabolism, and AT-56 may have a role in modulating these effects.
Finally, research could focus on the development of new delivery methods for AT-56. Currently, AT-56 is administered through injection, but researchers could explore the use of oral or topical formulations for improved patient compliance and convenience.
In conclusion, AT-56 is a bioactive lipid mediator with potential therapeutic applications in a variety of diseases. Its specificity for PPARγ and its anti-inflammatory and anti-cancer properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanisms of action and potential applications.
Synthesis Methods
AT-56 can be synthesized through the enzymatic oxidation of arachidonic acid by the enzyme 12-lipoxygenase. This reaction produces a hydroperoxide intermediate, which is then reduced by glutathione peroxidase to form AT-56. This synthesis method has been used in several studies to produce AT-56 for experimental purposes.
Scientific Research Applications
AT-56 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the molecule's anti-inflammatory properties. AT-56 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. This makes AT-56 a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Another area of research has focused on AT-56's potential as an anti-cancer agent. Studies have shown that AT-56 can induce apoptosis, or programmed cell death, in cancer cells. This makes AT-56 a potential candidate for the development of new cancer therapies.
properties
CAS RN |
128341-87-7 |
|---|---|
Product Name |
(E)-2-Amino-3,4,14-trihydroxy-2-hydroxymethyleicos-6-enoic acid |
Molecular Formula |
C21H41NO6 |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
(E)-2-amino-3,4,14-trihydroxy-2-(hydroxymethyl)icos-6-enoic acid |
InChI |
InChI=1S/C21H41NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h9,12,17-19,23-26H,2-8,10-11,13-16,22H2,1H3,(H,27,28)/b12-9+ |
InChI Key |
VYUHMYFZWTWSOT-FMIVXFBMSA-N |
Isomeric SMILES |
CCCCCCC(CCCCCC/C=C/CC(C(C(CO)(C(=O)O)N)O)O)O |
SMILES |
CCCCCCC(CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O)O |
Canonical SMILES |
CCCCCCC(CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O)O |
synonyms |
(E)-2-amino-3,4,14-trihydroxy-2-hydroxymethyleicos-6-enoic acid mycestericin B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)

![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)

![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)

![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)

![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)